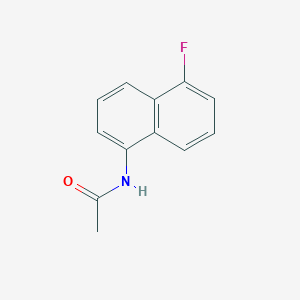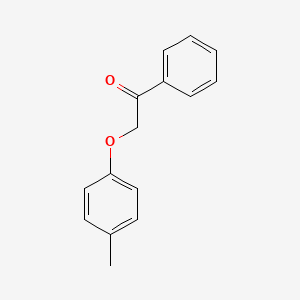![molecular formula C14H19NO3 B8306085 tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate](/img/structure/B8306085.png)
tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate
Vue d'ensemble
Description
tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-oxopropyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate can undergo oxidation reactions, particularly at the oxopropyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the oxopropyl group can yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and polymers .
Biology and Medicine: In biological research, this compound can be used as a protecting group for amines, facilitating the synthesis of peptides and other biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with specific properties .
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in the synthesis of peptides and other complex molecules. The molecular targets and pathways involved include the formation of stable carbamate linkages that protect the amine functionality during subsequent synthetic steps .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl (3-hydrazino-3-oxopropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Uniqueness: tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate is unique due to the presence of the phenyl ring and the oxopropyl group, which provide additional sites for chemical modification and functionalization. This makes it a versatile intermediate in organic synthesis and polymer chemistry .
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-4-6-11(10-12)7-5-9-16/h4,6,8-10H,5,7H2,1-3H3,(H,15,17) |
Clé InChI |
SGPBAELPDYEPAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-thiophene-2-carbaldehyde](/img/structure/B8306022.png)
![1-[4-(4-Aminobutoxy)phenyl]ethanone](/img/structure/B8306023.png)



![5-[2-(Methylthio)ethoxy]pyrazin-2-amine](/img/structure/B8306046.png)
![tert-Butyl 4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B8306051.png)






![[2-(2-Chloro-benzyloxy)-ethyl]-(trans-4-methyl-cyclohexyl)-amine](/img/structure/B8306119.png)
